molecular formula C15H20Cl2O B13992958 2,6-Ditert-butyl-4-(dichloromethylidene)cyclohexa-2,5-dien-1-one CAS No. 34959-61-0

2,6-Ditert-butyl-4-(dichloromethylidene)cyclohexa-2,5-dien-1-one

Katalognummer: B13992958
CAS-Nummer: 34959-61-0
Molekulargewicht: 287.2 g/mol
InChI-Schlüssel: QGSIDBJAWKEMDG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-Ditert-butyl-4-(dichloromethylidene)cyclohexa-2,5-dien-1-one is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of two tert-butyl groups and a dichloromethylidene group attached to a cyclohexa-2,5-dien-1-one ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Ditert-butyl-4-(dichloromethylidene)cyclohexa-2,5-dien-1-one typically involves the reaction of 2,6-di-tert-butylphenol with dichloromethylidene reagents under specific conditions. One common method involves the use of a Dean-Stark apparatus, where 2,6-di-tert-butylphenol is reacted with a suitable dichloromethylidene source in the presence of a solvent like toluene. The reaction mixture is heated under reflux, and piperidine is added as a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Ditert-butyl-4-(dichloromethylidene)cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2,6-Ditert-butyl-4-(dichloromethylidene)cyclohexa-2,5-dien-1-one has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2,6-Ditert-butyl-4-(dichloromethylidene)cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This structural feature allows for specific interactions and reactions that are not observed in similar compounds .

Eigenschaften

CAS-Nummer

34959-61-0

Molekularformel

C15H20Cl2O

Molekulargewicht

287.2 g/mol

IUPAC-Name

2,6-ditert-butyl-4-(dichloromethylidene)cyclohexa-2,5-dien-1-one

InChI

InChI=1S/C15H20Cl2O/c1-14(2,3)10-7-9(13(16)17)8-11(12(10)18)15(4,5)6/h7-8H,1-6H3

InChI-Schlüssel

QGSIDBJAWKEMDG-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=CC(=C(Cl)Cl)C=C(C1=O)C(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.